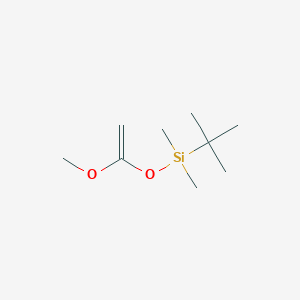

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl-(1-methoxyethenoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-8(10-5)11-12(6,7)9(2,3)4/h1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCCWXJGWMGZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404306 | |

| Record name | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77086-38-5 | |

| Record name | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(tert-butyldimethylsilyloxy)-1-methoxyethene, a versatile silyl ketene acetal widely employed in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development. It delves into the prevalent synthetic methodologies, emphasizing the underlying chemical principles and practical considerations necessary for successful execution. A detailed, field-tested experimental protocol is presented, alongside a discussion of reaction optimization, troubleshooting, and safety protocols. The guide aims to bridge the gap between theoretical knowledge and practical application, offering insights grounded in extensive laboratory experience.

Table of Contents

-

Introduction to this compound

-

Synthetic Strategies: An Overview

-

In-Depth Mechanistic Analysis

-

Detailed Experimental Protocol

-

Characterization and Data Analysis

-

Safety Precautions and Waste Disposal

-

Troubleshooting and Optimization

-

References

Introduction to this compound

This compound, also known as ketene methyl t-butyldimethylsilyl acetal, is a key reagent in modern organic chemistry.[1][2] Its structure, featuring a silyl enol ether tethered to a methoxy group, renders it a potent nucleophile. This compound is particularly valued for its role in carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol and Mannich reactions.[1] Its applications extend to the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[3] The tert-butyldimethylsilyl (TBS) group provides steric bulk and thermal stability, making it a preferred choice over smaller silyl groups in many synthetic contexts.[3]

Key Properties:

| Property | Value |

| Molecular Formula | C9H20O2Si[4] |

| Molecular Weight | 188.34 g/mol [4] |

| CAS Number | 77086-38-5[1] |

| Appearance | Colorless to almost colorless clear liquid[5] |

| Boiling Point | 62 °C at 9 mmHg[1] |

| Density | 0.863 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.429[1] |

Synthetic Strategies: An Overview

The synthesis of silyl ketene acetals, including the title compound, can be broadly categorized into several approaches.[6] Historically, methods involved the reaction of an ester enolate with a silyl halide. Modern variations have introduced different bases and silylating agents to improve yield and selectivity.

The most common and reliable method for preparing this compound involves the deprotonation of methyl acetate with a strong, non-nucleophilic base, followed by in-situ trapping of the resulting enolate with tert-butyldimethylsilyl chloride (TBSCl) or triflate (TBSOTf). Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its high basicity and steric hindrance, which minimizes competitive nucleophilic attack on the ester.

An alternative, though less common, approach involves the reaction of an α,β-unsaturated carboxylic ester with a hydrosilane in the presence of a transition metal catalyst.[6] While effective, this method often requires specialized catalysts and conditions.

In-Depth Mechanistic Analysis

The LDA-mediated synthesis proceeds through a well-defined, two-step sequence. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Enolate Formation

The reaction is initiated by the deprotonation of the α-carbon of methyl acetate by LDA. This is an acid-base reaction where the α-proton of the ester (pKa ≈ 25 in DMSO) is abstracted by the strong base LDA. The reaction is typically performed at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (THF) to prevent side reactions and ensure the kinetic stability of the enolate.

Step 2: Silylation (O-Silylation vs. C-Silylation)

The generated ester enolate is a resonance-stabilized species with negative charge density on both the α-carbon and the carbonyl oxygen. It can, in principle, be silylated at either position. However, silylation predominantly occurs on the oxygen atom (O-silylation) to yield the thermodynamically more stable silyl ketene acetal. This preference is governed by the principles of hard and soft acid and base (HSAB) theory. The silicon atom in TBSCl is a hard electrophile, favoring reaction with the hard oxygen nucleophile of the enolate.

The choice of the silylating agent can influence the reaction outcome. While TBSCl is commonly used, the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) can be employed to accelerate the silylation step, particularly with less reactive enolates.[7][8]

Caption: Mechanism of LDA-mediated synthesis.

Detailed Experimental Protocol

This protocol is a robust and scalable procedure for the synthesis of this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles | Purity | Source |

| Diisopropylamine | 101.19 | 15.4 mL | 0.11 mol | >99.5% | Anhydrous |

| n-Butyllithium | 64.06 | 44 mL (2.5 M in hexanes) | 0.11 mol | ||

| Tetrahydrofuran (THF) | 72.11 | 200 mL | Anhydrous | ||

| Methyl Acetate | 74.08 | 7.4 g (8.0 mL) | 0.10 mol | >99.5% | Anhydrous |

| tert-Butyldimethylsilyl chloride (TBSCl) | 150.72 | 16.6 g | 0.11 mol | >98% |

Experimental Workflow:

Caption: Step-by-step synthesis workflow.

Procedure:

-

LDA Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (100 mL) and diisopropylamine (15.4 mL, 0.11 mol). Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (44 mL, 2.5 M in hexanes, 0.11 mol) dropwise, maintaining the internal temperature below 5 °C. Stir the resulting pale yellow solution at 0 °C for 30 minutes.

-

Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Add methyl acetate (8.0 mL, 0.10 mol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. A white precipitate may form. Stir the mixture at -78 °C for an additional 30 minutes.

-

Silylation: In a separate dry flask, dissolve tert-butyldimethylsilyl chloride (16.6 g, 0.11 mol) in anhydrous THF (50 mL). Add this solution to the enolate mixture at -78 °C dropwise over 20 minutes.

-

Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with pentane (3 x 100 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic extracts with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure (b.p. 62 °C at 9 mmHg) to afford this compound as a colorless liquid.

Characterization and Data Analysis

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): δ 3.55 (s, 3H, OCH₃), 3.28 (d, J = 2.0 Hz, 1H, =CH₂), 3.05 (d, J = 2.0 Hz, 1H, =CH₂), 0.95 (s, 9H, C(CH₃)₃), 0.18 (s, 6H, Si(CH₃)₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 162.1, 70.2, 55.4, 25.6, 18.2, -4.8.

-

-

Infrared (IR) Spectroscopy: (neat, cm⁻¹) ν 3090, 2955, 2930, 2858, 1645 (C=C), 1255, 840.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and molecular weight. m/z (EI) 188 (M⁺), 173, 131, 73.

Safety Precautions and Waste Disposal

Hazard Identification:

-

Flammable Liquid: this compound is a flammable liquid and vapor.[2][4] Keep away from heat, sparks, and open flames.[9]

-

Reagents: n-Butyllithium is pyrophoric and reacts violently with water. Diisopropylamine and THF are flammable and irritants. tert-Butyldimethylsilyl chloride is corrosive and moisture-sensitive.

Personal Protective Equipment (PPE):

-

Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).[1][9]

-

All manipulations involving pyrophoric reagents should be performed in a fume hood under an inert atmosphere.

Waste Disposal:

-

Quench any residual n-butyllithium carefully with isopropanol at low temperature before disposal.

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.[9]

Troubleshooting and Optimization

| Issue | Potential Cause | Solution |

| Low Yield | Incomplete deprotonation | Ensure LDA is freshly prepared and titrated. Use high-purity, anhydrous solvents and reagents. |

| Incomplete silylation | Use a more reactive silylating agent like TBSOTf. Increase reaction time or temperature after silylating agent addition. | |

| Hydrolysis of product | Ensure rigorous anhydrous conditions throughout the reaction and workup. | |

| Formation of Side Products | C-silylation | This is generally not a major issue with TBSCl but can be minimized by maintaining low temperatures. |

| Aldol self-condensation of methyl acetate | Ensure rapid and efficient trapping of the enolate with the silylating agent. |

Conclusion

The synthesis of this compound via LDA-mediated deprotonation of methyl acetate and subsequent silylation is a reliable and widely adopted procedure. A thorough understanding of the underlying mechanism, careful attention to experimental technique, and adherence to safety protocols are paramount for achieving high yields of the pure product. This guide provides the necessary theoretical and practical framework for researchers to confidently and successfully perform this important transformation in the laboratory.

References

- 1. 1-(叔丁基二甲基硅氧基)-1-甲氧基乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-(叔丁基二甲基硅氧基)-1-甲氧基乙烯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 4. This compound | C9H20O2Si | CID 4564491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [cymitquimica.com]

- 6. US7112710B2 - Preparation of silyl ketene acetal and disilyl ketene acetal - Google Patents [patents.google.com]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Preparation of TBS-Protected Silyl Ketene Acetals

Abstract

Silyl ketene acetals are indispensable intermediates in modern organic synthesis, serving as highly versatile enolate equivalents for stereoselective carbon-carbon bond formation. Among these, the tert-butyldimethylsilyl (TBS) variants strike an optimal balance between stability and reactivity, rendering them workhorses in complex molecule synthesis. Their application in cornerstone reactions such as the Mukaiyama aldol addition and the Ireland-Claisen rearrangement has fundamentally altered the landscape of synthetic strategy. This guide provides a detailed examination of the core principles and field-proven methodologies for the preparation of TBS-protected silyl ketene acetals. We will delve into the mechanistic underpinnings of their formation, strategies for stereochemical control, detailed experimental protocols, and critical insights into their handling and application, equipping researchers and drug development professionals with the knowledge to leverage these powerful reagents effectively.

Core Concepts: The Mechanistic Foundation

The synthesis of silyl ketene acetals is most commonly achieved through a two-step sequence: the deprotonation of an ester at the α-carbon to generate an enolate, followed by the electrophilic trapping of this intermediate with a silyl halide.[1] The success of this transformation hinges on a nuanced understanding of the base, solvent, and silylating agent employed.

Enolate Formation: The Critical Deprotonation Step

The acidity of the α-proton of an ester (pKa ≈ 25) necessitates the use of a strong, non-nucleophilic base to ensure complete and rapid enolate formation.[2] Lithium diisopropylamide (LDA) is the most frequently used base for this purpose.[3][4][5] Its bulky nature minimizes nucleophilic attack on the ester carbonyl, while its strong basicity allows for irreversible deprotonation, typically at low temperatures (-78 °C) to prevent side reactions like Claisen condensation.[6][7]

The mechanism involves the abstraction of an α-proton by LDA to form a lithium enolate. This intermediate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom.

Silyl Trapping: Capping the Enolate

The newly formed enolate is immediately "trapped" with an electrophilic silylating agent. For TBS-protected variants, tert-butyldimethylsilyl chloride (TBSCl) is the most common reagent. The enolate's oxygen atom attacks the silicon center of TBSCl, displacing the chloride and forming the thermodynamically stable O-silylated product—the silyl ketene acetal.[1][8] This trapping step is highly efficient and essentially irreversible, driven by the formation of a strong Si-O bond.

The overall transformation is depicted below:

Caption: General mechanism for TBS-protected silyl ketene acetal formation.

Mastering Stereoselectivity: The E/Z Dichotomy

A key advantage of silyl ketene acetals is the ability to control the geometry of the double bond, yielding either the (E)- or (Z)-isomer. This stereochemistry is crucial as it often dictates the stereochemical outcome of subsequent reactions, such as the Ireland-Claisen rearrangement.[9][10][11] The primary factor governing this selectivity is the solvent system used during enolization.

-

(Z)-Enolate Formation: Performing the deprotonation with LDA in pure tetrahydrofuran (THF) typically leads to the kinetically favored (Z)-enolate.[9] This is rationalized by a closed, six-membered chair-like transition state where steric interactions are minimized.

-

(E)-Enolate Formation: The addition of a polar, coordinating co-solvent such as hexamethylphosphoramide (HMPA) disrupts the lithium enolate's aggregation state. This favors an open transition state, leading to the thermodynamically more stable (E)-enolate.[9][10]

Table 1: Conditions for Stereoselective Silyl Ketene Acetal Synthesis

| Desired Isomer | Base | Solvent System | Typical Temperature | Key Insight |

| (Z) | LDA | THF | -78 °C | Favors a closed, chair-like transition state, yielding the kinetic product. |

| (E) | LDA | THF / HMPA (23%) | -78 °C | HMPA breaks up aggregates, favoring an open transition state for the thermo product. |

| (E) | LDA | CPME (Cyclopentyl methyl ether) | 0–5 °C | Process-friendly solvent that robustly and selectively yields the (E)-isomer.[6] |

Field-Proven Experimental Protocols

The following protocols represent self-validating systems for the reliable synthesis of TBS-protected silyl ketene acetals. Adherence to anhydrous and anaerobic conditions is paramount for success.

Protocol 1: Classic (Z)-Selective Synthesis via LDA/THF

This method is the standard for generating the kinetically controlled (Z)-isomer.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of silyl ketene acetals.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, nitrogen-purged flask, prepare a solution of LDA (1.1 eq.) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at 0 °C.

-

Reaction Setup: In a separate flame-dried flask under nitrogen, dissolve the starting ester (1.0 eq.) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

-

Enolization: Slowly add the freshly prepared LDA solution to the stirred ester solution via cannula or syringe. Maintain the temperature at -78 °C. The solution may change color, indicating enolate formation. Stir for 45 minutes.

-

Silyl Trapping: Prepare a solution of TBSCl (1.2 eq.) in anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or overnight.

-

Workup: Quench the reaction by pouring it into a separatory funnel containing saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether or hexanes (3x).

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent in vacuo.

-

Purification: The crude silyl ketene acetal is typically purified by distillation under reduced pressure or by flash column chromatography on silica gel pre-treated with triethylamine to prevent hydrolysis.

Protocol 2: Robust (E)-Selective Synthesis via LDA/CPME

A study by Tanabe and coworkers demonstrated a highly practical and selective method for preparing (E)-ketene acetals at more convenient temperatures.[6]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of LDA (1.2 eq.) in cyclopentyl methyl ether (CPME), add a solution of the tert-butyl ester (1.0 eq.) in CPME at 0 °C.

-

Enolization & Trapping: After stirring for 10 minutes, add neat trimethylsilyl chloride (TMSCl) (1.5 eq.) (Note: This protocol was optimized for TMS, but the principle extends to TBS with TBSCl).

-

Reaction Completion: Stir the mixture at 0–5 °C for 1-2 hours.

-

Workup and Isolation: Follow steps 6-8 from Protocol 1. This method consistently provides high yields (69–83%) and excellent (E/Z)-selectivity (>99:1).[6]

Applications & Causality: The Synthetic Power

The utility of TBS-protected silyl ketene acetals stems from their nature as stable, isolable, and yet highly reactive nucleophiles.[1][12]

The Mukaiyama Aldol Addition

In the Mukaiyama aldol reaction, silyl enol ethers (including silyl ketene acetals) react with aldehydes or ketones in the presence of a Lewis acid, such as TiCl₄ or BF₃·OEt₂.[13][14] The silyl ketene acetal functions as a soft enolate equivalent, adding to the activated carbonyl to form a β-siloxy ester, which upon hydrolytic workup yields the corresponding β-hydroxy ester (the aldol product). This reaction avoids the harsh basic conditions of traditional aldol reactions, allowing for a much broader substrate scope.[12][15]

Caption: Role of silyl ketene acetals in the Mukaiyama Aldol Addition.

The Ireland-Claisen Rearrangement

The Ireland-Claisen rearrangement is a powerful C-C bond-forming reaction that converts an allylic ester into a γ,δ-unsaturated carboxylic acid.[9][11][16] The key step involves the in situ formation of a silyl ketene acetal from the allylic ester, which then undergoes a[10][10]-sigmatropic rearrangement.[10][17] The use of the silyl ketene acetal intermediate allows the rearrangement to proceed at much milder temperatures (room temperature to 80 °C) compared to the classic Claisen rearrangement.[9][11] The stereochemistry of the newly formed stereocenters is directly controlled by the (E) or (Z) geometry of the silyl ketene acetal intermediate.[11]

Stability, Handling, and Troubleshooting

-

Stability: TBS-protected silyl ketene acetals are significantly more stable to hydrolysis and chromatography than their trimethylsilyl (TMS) counterparts due to the steric bulk of the tert-butyl group.[18][19][20] They can often be purified on silica gel, provided it is neutralized with a base like triethylamine. They are, however, sensitive to both acid and fluoride sources.[18][21][22]

-

Handling and Storage: Due to their moisture sensitivity, silyl ketene acetals should be handled under an inert atmosphere (nitrogen or argon) using anhydrous solvents and reagents. For long-term storage, they should be kept in a sealed container under nitrogen in a freezer.

-

Troubleshooting:

-

Low Yield: Often caused by incomplete enolization or moisture contamination. Ensure the base is active, all reagents and solvents are scrupulously dry, and the glassware is flame-dried.

-

C-Silylation: While O-silylation is thermodynamically favored, C-silylation can occur under certain conditions. Using highly polar solvents or failing to maintain low temperatures can increase the risk.

-

Poor Stereoselectivity: Ensure the correct solvent system is used (pure THF for Z, THF/HMPA for E) and that temperature control is rigorous during enolate formation.

-

Conclusion

The preparation of TBS-protected silyl ketene acetals is a cornerstone technique in synthetic organic chemistry. By mastering the principles of enolate generation, silyl trapping, and stereochemical control, researchers can access a class of intermediates with broad synthetic utility. The methodologies presented herein, from the classic low-temperature protocols to more modern, process-friendly alternatives, provide a robust toolkit for the reliable and selective synthesis of these valuable reagents. A thorough understanding of their stability and handling ensures their successful application in constructing complex molecular architectures, furthering advancements in both academic research and industrial drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. LDA can be used to form enolates on esters and nitriles. Predict ... | Study Prep in Pearson+ [pearson.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Practical and Robust Method for Regio- and Stereoselective Preparation of (E)-Ketene tert-Butyl TMS Acetals and β-Ketoester-derived tert-Butyl (1Z,3E)-1,3-Bis(TMS)dienol Ethers [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]

- 10. Ireland-Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 15. scholarship.richmond.edu [scholarship.richmond.edu]

- 16. Ireland-Claisen Rearrangement [organic-chemistry.org]

- 17. Ireland-Claisen rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 18. total-synthesis.com [total-synthesis.com]

- 19. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 20. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 22. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

An In-Depth Technical Guide to 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene (CAS: 77086-38-5): A Cornerstone Reagent in Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, a prominent silyl ketene acetal in contemporary organic synthesis. The document delves into its synthesis, physicochemical properties, and critically, its versatile applications as a powerful nucleophile in carbon-carbon bond-forming reactions. With a focus on the underlying principles and mechanistic rationale, this guide is intended for researchers, scientists, and professionals in drug development who seek to leverage this reagent's unique reactivity. Detailed protocols for its synthesis and key applications, including the Mukaiyama aldol and asymmetric Mannich reactions, are presented, alongside a discussion of its role in the total synthesis of complex molecules of pharmaceutical interest.

Introduction: The Strategic Advantage of Silyl Ketene Acetals

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a paramount objective. Silyl ketene acetals, a class of silyl enol ethers derived from esters, have emerged as exceptionally versatile and reliable nucleophiles for achieving this goal.[1][2] Among these, this compound (also known as ketene methyl t-butyldimethylsilyl acetal) stands out for its balanced reactivity and steric profile.[3][4] The tert-butyldimethylsilyl (TBS) group imparts significant thermal stability while allowing for facile cleavage under specific conditions, making it an ideal protecting and activating group.[5] This guide will explore the synthesis, properties, and strategic applications of this key reagent, providing both theoretical understanding and practical, field-proven protocols.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 77086-38-5 | [4] |

| Molecular Formula | C₉H₂₀O₂Si | [4] |

| Molecular Weight | 188.34 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Density | 0.863 g/mL at 25 °C | [4] |

| Boiling Point | 62 °C at 9 mmHg | [4] |

| Refractive Index (n20/D) | 1.429 | [4] |

Safety Profile:

This compound is a flammable liquid and vapor.[4] It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The compound is also sensitive to moisture and should be stored under an inert atmosphere.

Synthesis of this compound

The most common and reliable method for the synthesis of silyl ketene acetals involves the deprotonation of an ester with a strong, non-nucleophilic base, followed by trapping of the resulting enolate with a silyl halide. Lithium diisopropylamide (LDA) is a frequently employed base for this transformation.

General Synthetic Workflow

The synthesis proceeds via the formation of a lithium enolate from methyl acetate, which is then quenched with tert-butyldimethylsilyl chloride.

References

- 1. Total synthesis of epothilone B, epothilone D, and cis- and trans-9,10-dehydroepothilone D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Annulation of O-silyl N,O-ketene acetals with alkynes for the synthesis of dihydropyridinones and its application in concise total synthesis of phenanthroindolizidine alkaloids [frontiersin.org]

- 4. cib.csic.es [cib.csic.es]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene for Researchers and Drug Development Professionals

This guide provides an in-depth overview of the physical properties, synthesis, handling, and applications of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, a versatile silyl ketene acetal of significant interest in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize advanced chemical reagents.

Introduction: The Strategic Importance of this compound

This compound, also known as ketene methyl tert-butyldimethylsilyl acetal, is a key reagent in modern organic chemistry. Its utility stems from its role as a nucleophilic building block, particularly in carbon-carbon bond-forming reactions. The presence of the bulky tert-butyldimethylsilyl group confers enhanced stability compared to its trimethylsilyl analogue, allowing for greater control and selectivity in its reactions. This guide will delve into the fundamental physical characteristics that underpin its reactivity and provide practical insights into its application.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of a reagent is paramount for its effective use in synthesis. The following table summarizes the key physical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀O₂Si | --INVALID-LINK--[1] |

| Molecular Weight | 188.34 g/mol | --INVALID-LINK--[1] |

| Appearance | Colorless to almost colorless clear liquid | --INVALID-LINK--[2] |

| Boiling Point | 62 °C at 9 mmHg | --INVALID-LINK--[3] |

| Density | 0.863 g/mL at 25 °C | --INVALID-LINK--[3] |

| Refractive Index (n20/D) | 1.429 | --INVALID-LINK--[3] |

| Flash Point | 52 °C (125.6 °F) - closed cup | --INVALID-LINK--[3] |

| CAS Number | 77086-38-5 | --INVALID-LINK--[1] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through the O-silylation of the enolate of methyl acetate. The following protocol is a representative method.[4]

Experimental Protocol: Synthesis

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C (dry ice/acetone bath). To this solution, n-butyllithium (1.0 equivalent) is added dropwise. The mixture is stirred at this temperature for 30 minutes. The causality for using LDA is its strong, non-nucleophilic basicity, which ensures rapid and complete deprotonation of the ester without competing nucleophilic attack at the carbonyl group.

-

Enolate Formation: A solution of methyl acetate (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction is stirred for 1 hour at this temperature to ensure complete enolate formation. The low temperature is critical to prevent side reactions such as self-condensation of the ester.

-

Silylation: A solution of tert-butyldimethylsilyl chloride (1.1 equivalents) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight. The use of the tert-butyldimethylsilyl group provides steric hindrance, leading to a more stable silyl ketene acetal compared to less bulky silyl groups.[4]

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether or pentane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.[5] It is important to note that silyl ketene acetals can be sensitive to acidic conditions, and therefore, purification by column chromatography on standard silica gel may lead to decomposition. If chromatography is necessary, the silica gel should be neutralized with a base such as triethylamine, which is often included in the eluent in a small percentage (e.g., 1%).[5]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons as two singlets or a pair of doublets with a small geminal coupling constant. The methoxy group will appear as a singlet, and the tert-butyl and dimethylsilyl groups will also present as singlets with integrations of 9 and 6 protons, respectively.

-

¹³C NMR: The carbon NMR spectrum will display signals for the olefinic carbons, the methoxy carbon, and the carbons of the tert-butyldimethylsilyl group.

-

FTIR: The infrared spectrum should exhibit a strong C=C stretching vibration for the enol ether and characteristic C-O stretching bands.

Applications in Organic Synthesis: The Mukaiyama Aldol Reaction

This compound is a cornerstone reagent in the Mukaiyama aldol reaction, a Lewis acid-catalyzed addition of silyl enol ethers to carbonyl compounds.[6][7] This reaction is a powerful tool for the construction of β-hydroxy esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Experimental Protocol: Mukaiyama Aldol Reaction with Benzaldehyde

Caption: Workflow of the Mukaiyama Aldol Reaction.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar is charged with anhydrous dichloromethane under an inert atmosphere and cooled to -78 °C.

-

Lewis Acid Addition: A Lewis acid, such as titanium tetrachloride (TiCl₄) (1.1 equivalents), is added dropwise. The choice of Lewis acid is critical as it influences the stereochemical outcome of the reaction.[8]

-

Carbonyl Compound Addition: Benzaldehyde (1.0 equivalent) is then added to the reaction mixture.

-

Silyl Ketene Acetal Addition: A solution of this compound (1.2 equivalents) in anhydrous dichloromethane is added dropwise. The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC). The rationale for using a silyl enol ether is to control the regioselectivity of the enolate formation and to allow for a smooth, Lewis acid-mediated reaction.

-

Quenching and Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ester.

Safety, Handling, and Storage

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1][9] It is also moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering a stable and selective means of forming carbon-carbon bonds. A comprehensive understanding of its physical properties, coupled with robust protocols for its synthesis and application, is essential for its effective utilization in research and development. This guide provides the foundational knowledge and practical insights necessary for scientists to confidently incorporate this powerful tool into their synthetic strategies.

References

- 1. This compound | C9H20O2Si | CID 4564491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. 1-(tert-ブチルジメチルシリルオキシ)-1-メトキシエテン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, a key silyl ketene acetal intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a detailed interpretation of the spectrum, including chemical shift assignments, coupling constant analysis, and a discussion of the underlying principles governing the spectral features. Furthermore, this guide presents a validated experimental protocol for sample preparation and spectral acquisition, alongside an examination of potential impurities and their spectral signatures.

Introduction: The Significance of Silyl Ketene Acetals

Silyl ketene acetals are a class of versatile nucleophiles widely employed in modern organic synthesis. Their utility stems from their ability to participate in a variety of carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol and Michael reactions. The compound this compound, derived from methyl acetate, is a frequently used reagent in these transformations, offering a masked enolate equivalent with tunable reactivity and stability.

The precise characterization of this key reagent is paramount to ensure its purity and to understand its reactivity. ¹H NMR spectroscopy stands as the most powerful and accessible analytical technique for this purpose, providing detailed structural information through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns.

Structural Features and Predicted ¹H NMR Spectrum

The structure of this compound presents four distinct proton environments, which give rise to a characteristic ¹H NMR spectrum.

Diagram of the molecular structure and key proton environments.

}

Based on established principles of NMR spectroscopy and data from analogous compounds, the following spectral features are predicted:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Vinylic Protons (Ha and Hb) | 3.2 - 3.6 | Doublet | 2H | Jgem ≈ 1-3 Hz |

| Methoxy Protons (-OCH₃) | 3.5 - 3.7 | Singlet | 3H | N/A |

| tert-Butyl Protons (-C(CH₃)₃) | ~0.9 | Singlet | 9H | N/A |

| Dimethylsilyl Protons (-Si(CH₃)₂) | ~0.2 | Singlet | 6H | N/A |

Detailed Spectral Analysis

Chemical Shifts: Understanding the Electronic Environment

-

Vinylic Protons (Ha and Hb): The chemical shift of vinylic protons is highly sensitive to the nature of the substituents on the double bond. In this compound, both the methoxy (-OCH₃) and the silyloxy (-OSi(tBu)Me₂) groups are electron-donating through resonance. This electron donation increases the electron density at the terminal CH₂ carbon, leading to a significant upfield shift compared to unsubstituted ethene (δ 5.25 ppm). The predicted range of 3.2 - 3.6 ppm is consistent with values reported for similar silyl ketene acetals.

-

Methoxy Protons (-OCH₃): The protons of the methoxy group are deshielded by the adjacent electronegative oxygen atom, resulting in a chemical shift in the range of 3.5 - 3.7 ppm.[1][2][3][4] This is a characteristic region for methoxy groups attached to sp²-hybridized carbons.

-

tert-Butyldimethylsilyl (TBDMS) Group Protons: The protons of the TBDMS protecting group give rise to two distinct singlets. The nine equivalent protons of the tert-butyl group typically appear around 0.9 ppm, while the six equivalent protons of the dimethylsilyl group are found further upfield, at approximately 0.2 ppm. The upfield shift of the dimethylsilyl protons is a consequence of the lower electronegativity of silicon compared to carbon.

Spin-Spin Coupling: Deciphering the Connectivity

The most informative coupling interaction in the ¹H NMR spectrum of this compound is the geminal coupling between the two vinylic protons, Ha and Hb.

-

Geminal Coupling (²JH-H): The two protons on the terminal carbon of the double bond are chemically equivalent but magnetically non-equivalent in an achiral solvent. They will therefore split each other into a doublet. The magnitude of the geminal coupling constant in terminal alkenes is typically small, in the range of 0 to 3 Hz.[5][6] This small coupling constant is a key diagnostic feature for the presence of a terminal double bond.

-

Long-Range Coupling: While typically weak, long-range coupling over four or five bonds can sometimes be observed, especially through π-systems.[7][8] In this molecule, a very small long-range coupling (⁴J) might exist between the vinylic protons and the methoxy protons. However, this coupling is often less than 1 Hz and may not be resolved in a standard ¹H NMR spectrum.

Experimental Protocol: Acquiring a High-Quality Spectrum

The successful acquisition of a clean and interpretable ¹H NMR spectrum of this compound requires careful attention to the experimental setup, particularly given the compound's sensitivity to moisture.

Workflow for the preparation of an air-sensitive NMR sample.

}

Sample Preparation for an Air-Sensitive Compound

-

Glassware: All glassware, including the NMR tube (preferably a J. Young's tube for a reliable seal) and vials, must be rigorously dried in an oven at >120 °C for several hours and cooled under a stream of dry nitrogen or in a desiccator.[9][10][11]

-

Inert Atmosphere: The sample should be prepared under an inert atmosphere, such as in a glovebox or using a Schlenk line, to prevent hydrolysis of the silyl ketene acetal.[9][10][11][12]

-

Solvent: Use a high-purity, anhydrous deuterated solvent. Benzene-d₆ (C₆D₆) or chloroform-d (CDCl₃) are common choices. The solvent should be stored over molecular sieves to ensure it is dry.

-

Procedure: a. In the inert atmosphere, weigh approximately 1-5 mg of this compound into a small vial. b. Add 0.6-0.7 mL of the anhydrous deuterated solvent to the vial and gently agitate to dissolve the compound. c. Using a clean, dry pipette, transfer the solution to the dried NMR tube. d. Securely seal the NMR tube. If using a standard NMR tube, it should be sealed with a tight-fitting cap and wrapped with Parafilm. For prolonged storage or for highly sensitive reactions, flame-sealing the tube is recommended. A J. Young's tube provides a convenient and highly effective seal.[12]

NMR Spectrometer Setup and Acquisition Parameters

-

Spectrometer: A standard 300-500 MHz NMR spectrometer is suitable for acquiring a high-resolution spectrum.

-

Lock and Shim: The spectrometer should be locked onto the deuterium signal of the solvent, and the magnetic field homogeneity should be optimized by shimming.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.

-

-

Data Processing: The acquired free induction decay (FID) should be processed with an exponential multiplication (line broadening of 0.3 Hz is a good starting point), followed by Fourier transformation, phase correction, and baseline correction.

Synthesis and Potential Impurities

This compound is typically synthesized by the silylation of the lithium enolate of methyl acetate. The enolate is generated by treating methyl acetate with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C). The subsequent addition of tert-butyldimethylsilyl chloride (TBDMSCl) traps the enolate as the corresponding silyl ketene acetal.

General synthetic scheme for this compound.

}

Potential impurities that may be observed in the ¹H NMR spectrum include:

-

Methyl Acetate (Starting Material): This will show two singlets at approximately δ 3.7 ppm (-OCH₃) and δ 2.1 ppm (-C(O)CH₃).

-

Diisopropylamine: If LDA is used in excess or not fully quenched, a broad singlet for the N-H proton and multiplets for the isopropyl groups may be observed.

-

Hexane/Heptane: These are common solvents for commercial alkyllithium reagents and may appear as multiplets around δ 1.3 and δ 0.9 ppm.

-

Hydrolysis Product (Methyl acetate and TBDMS-OH): If the compound is exposed to moisture, it will hydrolyze back to methyl acetate and tert-butyldimethylsilanol. The latter will show signals for the TBDMS group and a broad singlet for the -OH proton.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for the structural verification and purity assessment of this important synthetic reagent. A thorough understanding of the chemical shifts and coupling patterns, as detailed in this guide, allows for a confident and accurate interpretation of the spectrum. Adherence to the provided experimental protocols for sample preparation and spectral acquisition will ensure the collection of high-quality data, which is essential for reliable chemical analysis in a research and development setting.

References

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. web.pdx.edu [web.pdx.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Illustrated Glossary of Organic Chemistry - Long range coupling [chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 12. organomation.com [organomation.com]

An In-Depth Technical Guide to 13C NMR Data for Silyl Ketene Acetals

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Silyl Ketene Acetals and the Power of 13C NMR

Silyl ketene acetals are highly versatile intermediates in organic synthesis, prized for their utility in carbon-carbon bond formation, particularly in aldol and Michael reactions. Their reactivity and stereoselectivity are intricately linked to their electronic and steric properties. A thorough understanding of their structure is therefore paramount for controlling their chemical behavior and designing novel synthetic methodologies. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for the structural elucidation of these important molecules. This guide provides a comprehensive overview of the 13C NMR data of silyl ketene acetals, offering insights into the interpretation of their spectra and providing a framework for their characterization in a research and development setting.

Deciphering the 13C NMR Spectrum of Silyl Ketene Acetals: A Roadmap

The 13C NMR spectrum of a silyl ketene acetal is characterized by the chemical shifts of the two olefinic carbons, C1 (the silyloxy-substituted carbon) and C2, as well as the carbons of the silyl group and other substituents. The electronic environment of these carbons is highly sensitive to the nature of the substituents, providing a detailed fingerprint of the molecule's structure.

The General Structure and Key NMR-Active Nuclei

The fundamental structure of a silyl ketene acetal features a carbon-carbon double bond with a silyloxy group and another heteroatom-containing group (typically an alkoxy or an amino group) attached to one of the carbons (C1).

Caption: General structure of a silyl ketene acetal highlighting the key NMR-active nuclei: C1, C2, and the silicon atom.

Interpreting the Chemical Shifts: The Voice of the Molecule

The chemical shifts of C1 and C2 are the most informative signals in the 13C NMR spectrum of a silyl ketene acetal. Their positions are dictated by the electronic effects of the substituents.

Characteristic Chemical Shift Ranges

The olefinic carbons of silyl ketene acetals typically resonate in a distinct region of the 13C NMR spectrum.

| Carbon | Typical Chemical Shift Range (ppm) |

| C1 (=C(OSiR₃)X) | 145 - 160 |

| C2 (=CR¹R²) | 80 - 100 |

It is important to note that these are general ranges, and the precise chemical shifts can be influenced by a variety of factors as discussed below. For instance, in 1-phenyl-1-trimethylsiloxyethylene, a related silyl enol ether, the vinyl carbons appear at 155.78 and 91.19 ppm.

The Influence of Substituents: A Deeper Dive

The electronic nature of the substituents on the silicon atom, the C2 carbon, and the heteroatom (X) at C1 significantly perturbs the chemical shifts of the olefinic carbons.

-

Substituents on Silicon (R_Si): Electron-withdrawing groups on the silicon atom tend to deshield the silicon nucleus, which can have a minor shielding effect on C1. Conversely, electron-donating groups on silicon will have the opposite effect.

-

Substituents on C2 (R¹ and R²): Electron-withdrawing groups on C2 will deshield this carbon, shifting its signal downfield. Electron-donating groups will cause an upfield shift. The steric bulk of these substituents can also influence the chemical shift.

-

The Nature of X (Alkoxy vs. Amino): Silyl ketene acetals derived from amides (X = NR₂) generally exhibit different chemical shifts compared to those derived from esters (X = OR). The nitrogen atom in amide-derived systems is a better electron donor than the oxygen in ester-derived acetals, which can lead to a greater shielding of C2.

-

E/Z Isomerism: The stereochemistry of the double bond has a pronounced effect on the 13C NMR spectrum. Generally, in E/Z isomers of alkenes, the carbon atom that is cis to a bulky substituent experiences a shielding effect (upfield shift) compared to its counterpart in the trans isomer. This "gamma-gauche" effect is a valuable tool for assigning the stereochemistry of silyl ketene acetals. For example, in E/Z pairs of but-2-ene, the methyl carbons show distinct chemical shifts, with the cis isomer appearing at a lower ppm value.[1]

Experimental Protocol for Acquiring High-Quality 13C NMR Data

Obtaining clean and informative 13C NMR spectra of silyl ketene acetals, which can be sensitive to moisture, requires careful experimental technique.

Caption: A streamlined workflow for acquiring high-quality 13C NMR data of silyl ketene acetals.

Step-by-Step Methodology:

-

Sample Preparation:

-

Rigorous Drying: Silyl ketene acetals are moisture-sensitive. Ensure the NMR tube is oven-dried and cooled under a stream of dry nitrogen or in a desiccator.

-

Solvent Choice: Use a dry, deuterated solvent such as benzene-d₆, toluene-d₈, or chloroform-d. Chloroform-d should be passed through a short plug of basic alumina immediately before use to remove acidic impurities.

-

Concentration: A concentration of 10-50 mg of the silyl ketene acetal in 0.5-0.7 mL of solvent is typically sufficient.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

-

-

Instrumental Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is generally used. For quantitative analysis, an inverse-gated decoupling sequence is necessary to suppress the Nuclear Overhauser Effect (NOE).[2]

-

Acquisition Time (at): Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is usually adequate for qualitative spectra. For quantitative measurements, a much longer delay (5 times the longest T₁ relaxation time of any carbon in the molecule) is required to ensure full relaxation.[2]

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is necessary to achieve a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature throughout the experiment to ensure chemical shift stability.

-

-

Data Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Conclusion: A Powerful Symbiosis for Structural Insight

13C NMR spectroscopy is an indispensable technique for the characterization of silyl ketene acetals. The chemical shifts of the olefinic carbons, C1 and C2, provide a wealth of information about the electronic and steric environment of the double bond. By carefully analyzing these shifts, in conjunction with the effects of substituents and stereochemistry, researchers can gain deep insights into the structure and reactivity of these important synthetic intermediates. The implementation of robust experimental protocols ensures the acquisition of high-quality, reproducible data, which is crucial for advancing the science of organic synthesis and drug development.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, a key reagent in modern organic synthesis. As a silyl ketene acetal, its utility in drug development and complex molecule synthesis stems from its role as a nucleophilic enolate equivalent. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the structural integrity and purity of this critical building block. This document is intended for researchers, scientists, and drug development professionals who utilize or characterize silyl ketene acetals.

Introduction: The Molecular Blueprint

This compound, with the CAS number 77086-38-5, is an organosilicon compound featuring a unique convergence of functional groups.[1][2] Its structure marries a bulky tert-butyldimethylsilyl (TBDMS) ether with a methoxy-substituted ethene core, creating an electron-rich olefin.[3] Understanding this structure is paramount to interpreting its vibrational spectrum.

The key functional groups dictating the IR spectrum are:

-

Silyl Ether (Si-O-C): Characterized by the strong Si-O bond.

-

Enol Ether (C=C-O-CH₃): An alkene functionality significantly influenced by the adjacent oxygen atoms.

-

Alkyl Groups: Including the tert-butyl and methyl groups on the silicon, the methoxy methyl group, and the vinyl hydrogens.

The synergy of these groups makes IR spectroscopy a powerful tool for verifying the successful synthesis of the target molecule and identifying potential impurities.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean and representative IR spectrum is foundational to accurate analysis. This compound is a colorless liquid at room temperature, making it well-suited for analysis by Attenuated Total Reflectance (ATR) FTIR spectroscopy.[4][5]

Safety Precautions

This compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[4][6] It is also moisture-sensitive; exposure to water will lead to hydrolysis, cleaving the silyl ether to form methyl acetate and silyl byproducts.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

ATR-FTIR Protocol

Attenuated Total Reflectance is the preferred method for this type of liquid sample due to its simplicity, minimal sample requirement, and ease of cleaning.[7]

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable volatile solvent, such as dry isopropanol or acetone, and allow it to evaporate completely.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the crystal itself.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. A sufficient amount is enough to completely cover the crystal surface.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the liquid sample and the crystal. Collect the sample spectrum. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ provides an excellent signal-to-noise ratio for a neat liquid.

-

Post-Measurement Cleaning: Clean the sample from the ATR crystal using a tissue and an appropriate solvent.

dot graphdot { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} graphdot

Figure 1: Workflow for acquiring an ATR-FTIR spectrum of a liquid sample.

Spectral Interpretation: Decoding the Vibrational Signature

The following diagram illustrates the correlation between the molecule's structure and its key IR-active bonds.

dot graphdot { graph [layout=neato, overlap=false]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335", len=1.5];

} graphdot

Figure 2: Key vibrational modes of this compound.

Summary of Key Absorption Bands

The following table summarizes the expected prominent absorption bands, their origins, and typical wavenumber ranges.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3020 | Medium | =C-H stretching (vinyl hydrogens)[8] |

| ~2960, ~2860 | Strong | C-H asymmetric & symmetric stretching (tert-butyl and methyl groups)[9] |

| ~1665 | Strong | C=C stretching (enol ether) |

| ~1470, ~1370 | Medium | C-H bending (CH₃ deformation) |

| ~1250 | Strong | Asymmetric C-O-C stretching (=C-O-Si)[8] |

| ~1090 | Strong | Si-O stretching |

| ~840 | Strong | Si-(CH₃)₂ rocking and C-H out-of-plane bending |

Detailed Band Analysis

-

C-H Stretching Region (3100-2800 cm⁻¹): Two distinct types of C-H stretching vibrations are expected. The medium-intensity peaks appearing just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) are characteristic of the sp²-hybridized C-H bonds of the vinyl (=CH₂) group.[8] Below 3000 cm⁻¹, a series of strong, sharp peaks will dominate, arising from the numerous sp³-hybridized C-H bonds. These correspond to the asymmetric and symmetric stretching modes of the methyl groups on the silicon, the methoxy group, and the large tert-butyl group.[9]

-

C=C Stretching Region (~1665 cm⁻¹): A strong absorption band around 1665 cm⁻¹ is a key diagnostic feature for the C=C double bond of the silyl ketene acetal. In simple alkenes, this peak is often of medium intensity. However, in enol ethers, the polarization of the double bond due to the adjacent oxygen atom significantly increases the change in dipole moment during the stretching vibration, resulting in a characteristically strong absorption.

-

Fingerprint Region (1500-650 cm⁻¹): This region contains a wealth of structural information.

-

C-H Bending: Medium-intensity bands around 1470 cm⁻¹ and 1370 cm⁻¹ correspond to the asymmetric and symmetric bending (deformation) modes of the methyl groups. The tert-butyl group often shows a characteristic split peak in this region.

-

C-O Stretching: Silyl enol ethers typically exhibit very strong and broad absorptions associated with C-O stretching. A prominent, strong band around 1250 cm⁻¹ can be assigned to the asymmetric stretching of the =C-O-Si linkage.[8]

-

Si-O Stretching: Another very strong and characteristic band is expected around 1090 cm⁻¹ for the Si-O single bond stretch. The intensity of this absorption is a hallmark of organosilicon compounds.

-

Si-C Vibrations and Out-of-Plane Bending: A strong, sharp peak around 840 cm⁻¹ is highly characteristic of the tert-butyldimethylsilyl group. This band is often attributed to the Si-(CH₃)₂ rocking vibration, but it also overlaps with the out-of-plane C-H bending of the vinyl group.

-

Purity Assessment and Impurity Identification

An IR spectrum is not only for structural confirmation but also serves as a rapid quality control tool. Commercial grades of this reagent are typically >97.0% pure.[4] Common impurities may arise from the synthesis, which often involves the reaction of methyl acetate with a strong base (like lithium diisopropylamide) and subsequent trapping with tert-butyldimethylsilyl chloride.

-

Starting Material (Methyl Acetate): The most significant indicator of unreacted methyl acetate would be a very strong, sharp absorption in the carbonyl (C=O) region, typically around 1740 cm⁻¹. The absence of any significant peak in the 1700-1800 cm⁻¹ range is a strong indicator of high purity.

-

Hydrolysis Products: If the sample has been exposed to moisture, hydrolysis will occur. This would regenerate methyl acetate (C=O stretch at ~1740 cm⁻¹) and produce silanols (Si-OH) or disiloxanes (Si-O-Si). Silanols exhibit a broad O-H stretching band around 3200-3400 cm⁻¹, while disiloxanes show a strong, broad Si-O-Si stretch around 1060 cm⁻¹.

Conclusion

Infrared spectroscopy is an indispensable technique for the structural verification and purity assessment of this compound. The key to its analysis lies in the confident identification of several strong, characteristic bands: the C=C stretch of the enol ether at ~1665 cm⁻¹, the complex and intense C-O and Si-O stretching vibrations between 1300 and 1000 cm⁻¹, and the prominent Si-C rocking mode around 840 cm⁻¹. By understanding these spectral markers, researchers can rapidly confirm the identity of this valuable synthetic intermediate and ensure its quality for use in demanding applications within pharmaceutical and materials science research.

References

- 1. This compound | C9H20O2Si | CID 4564491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 77086-38-5 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 1-tert-Butoxy-2-methoxyethane [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Quantitative Infrared Database [webbook.nist.gov]

- 9. scispace.com [scispace.com]

stability and storage of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene

An In-Depth Technical Guide to the Stability and Storage of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene

Authored by: A Senior Application Scientist

Introduction: The Synthetic Utility of a Key Silyl Ketene Acetal

This compound, also known by synonyms such as ketene methyl t-butyldimethylsilyl acetal, is a pivotal reagent in modern organic synthesis.[1][2] As a silyl ketene acetal (SKA), it functions as a versatile enolate equivalent, enabling crucial carbon-carbon bond formations. Its application is prominent in stereoselective reactions, including the Mukaiyama aldol and Mannich reactions, for the synthesis of complex molecules like β-hydroxy esters and indolyl-β³, ³-aminoacid esters.[1] The tert-butyldimethylsilyl (TBDMS) group provides significant steric bulk and enhanced hydrolytic stability compared to less substituted silyl ethers, a critical feature influencing its reactivity and handling requirements.[3]

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and field-proven handling protocols for this compound to ensure its integrity and maximize its synthetic efficacy.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its safe and effective use.

| Property | Value |

| Molecular Formula | C₉H₂₀O₂Si |

| Molecular Weight | 188.34 g/mol [4] |

| Appearance | Colorless liquid[5] |

| Boiling Point | 62 °C at 9 mmHg[2][6] |

| Density | 0.863 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.429[2] |

| Flash Point | 52 °C (125.6 °F) - closed cup[2] |

| CAS Number | 77086-38-5[1][7] |

Core Stability and Decomposition Pathways

While stable under recommended storage conditions, this compound is susceptible to degradation, primarily through hydrolysis.[7] Its stability is contingent on rigorously excluding atmospheric moisture and incompatible chemical agents.

Key Instability Factors:

-

Moisture Sensitivity: The Si-O bond is the compound's Achilles' heel. It is highly susceptible to cleavage by water, a process that is significantly accelerated by trace amounts of acid or base.[7][8] Hydrolysis leads to the irreversible decomposition of the silyl ketene acetal, rendering it inactive for its intended synthetic purpose.

-

Thermal Stress: As a flammable liquid with a flash point of 52 °C, it must be kept away from heat, sparks, open flames, and other ignition sources.[7][9]

-

Chemical Incompatibility: Contact with strong oxidizing agents can lead to vigorous, potentially hazardous reactions.[7] Similarly, strong acids and bases will catalyze its rapid decomposition.

Mechanism of Decomposition: Hydrolysis

The primary decomposition pathway is hydrolysis of the silyl enol ether linkage. This process breaks the O-Si bond, leading to the formation of an unstable enol intermediate which rapidly tautomerizes to the corresponding ester, methyl acetate. The other product is tert-butyldimethylsilanol.

Upon combustion, hazardous decomposition products, including carbon oxides and silicon oxides, are formed.[7]

Validated Protocols for Storage and Handling

Adherence to strict, validated protocols is non-negotiable for preserving the chemical integrity of this compound. The central principle is the rigorous exclusion of atmospheric moisture and oxygen.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[7] Refrigeration (e.g., +4 °C) is recommended.[10] | Reduces vapor pressure and slows potential decomposition pathways. Prevents exposure to heat sources. |

| Atmosphere | Handle and store under an inert gas (e.g., Argon or Nitrogen).[7] | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Keep container tightly closed in a dry, well-ventilated place.[7][9] Use original manufacturer packaging (e.g., Sure/Seal™ bottles) where possible.[11] | Prevents ingress of ambient air and moisture. Specialized caps with septa allow for inert atmosphere handling. |

| Light | Protect from light where possible.[9] | While not the primary concern, prolonged light exposure can potentially promote radical reactions in some organic compounds. |

Experimental Protocol: Reagent Handling and Dispensing

This protocol ensures the transfer of the reagent from its storage container to the reaction vessel without exposure to the atmosphere.

1. System Preparation:

- Glassware: All glassware (reaction flask, syringes, needles) must be rigorously dried, either in an oven (e.g., 140 °C for 4 hours) or by flame-drying under vacuum.[11]

- Inert Atmosphere Setup: Assemble the reaction flask while hot and immediately place it under a positive pressure of dry inert gas (Argon is preferred due to its density) using a Schlenk line or similar manifold.[11][12]

2. Reagent Equilibration:

- Remove the sealed bottle of this compound from the refrigerator.

- Crucially, allow the bottle to warm to room temperature before opening or piercing the septum. This prevents condensation of atmospheric moisture on the cold surfaces around the seal.[12]

3. Reagent Transfer via Syringe:

- Ensure the syringe and needle are completely dry (oven-dried and cooled in a desiccator).

- Flush the syringe multiple times with the inert gas from your manifold.

- With the reagent bottle upright, pierce the septum with a needle connected to the inert gas line to create a slight positive pressure.

- Pierce the septum in a different location with the transfer syringe needle.

- Slowly draw the desired volume of the liquid into the syringe. The positive pressure in the bottle will aid this process.

- Remove the syringe and immediately insert the needle tip into a rubber stopper to prevent drips and atmospheric exposure.

- Quickly transfer the reagent to the reaction flask by injecting it through a septum on the flask against a counterflow of inert gas.

4. Post-Use Storage:

- After withdrawing the reagent, remove the inert gas inlet needle from the bottle septum.

- To enhance the seal, wrap the cap and neck of the bottle with Parafilm®.

- Return the bottle to the recommended cool, dry storage location promptly.

Handling Workflow Diagram

Conclusion: A Protocol for Purity and Performance

The synthetic power of this compound is directly proportional to its purity. Its inherent sensitivity to moisture necessitates a handling and storage protocol built on the unwavering principle of atmospheric exclusion. By adopting the methodologies outlined in this guide—from meticulous glassware preparation to disciplined inert atmosphere techniques—researchers can ensure the long-term stability and reactivity of this valuable reagent, leading to reliable and reproducible results in the synthesis of novel chemical entities.

References

- 1. 1-(叔丁基二甲基硅氧基)-1-甲氧基乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-(叔丁基二甲基硅氧基)-1-甲氧基乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. This compound | C9H20O2Si | CID 4564491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [cymitquimica.com]

- 6. This compound CAS#: 77086-38-5 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. How To [chem.rochester.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

Harnessing Computational Chemistry to Unravel the Reactivity of Silyl Ketene Acetals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silyl ketene acetals (SKAs) are pivotal intermediates in organic synthesis, prized for their versatility in forming carbon-carbon bonds, particularly in aldol and Michael additions. Their reactivity, however, is nuanced, governed by a delicate interplay of electronic effects, steric hindrance, and catalysis. This technical guide delves into the application of theoretical calculations, primarily Density Functional Theory (DFT), to dissect and predict the reactivity of silyl ketene acetals. We will explore how computational models can illuminate reaction mechanisms, rationalize stereochemical outcomes, and guide the rational design of catalysts and reaction conditions. This document serves as a bridge between experimental observation and theoretical understanding, providing researchers with the conceptual framework and practical insights needed to leverage computational chemistry in their work with these powerful synthetic tools.

Introduction: The Synthetic Power and Mechanistic Complexity of Silyl Ketene Acetals

Silyl ketene acetals are enolate equivalents, stabilized by a silicon-oxygen bond, which renders them highly effective nucleophiles in a variety of chemical transformations. Their most prominent application is in the Mukaiyama aldol reaction, a Lewis acid-catalyzed carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound. This reaction and its variants are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures found in natural products and pharmaceuticals.

Despite their widespread use, the mechanistic details of SKA reactions can be intricate. Factors such as the nature of the silyl group, the substituents on the ketene acetal backbone, the choice of Lewis acid catalyst, and the solvent can all profoundly influence the reaction's efficiency and stereochemical outcome. An empirical, trial-and-error approach to optimizing these reactions can be time-consuming and resource-intensive. Theoretical calculations offer a powerful alternative, providing a window into the fleeting transition states and reactive intermediates that govern the course of these reactions.

The Computational Chemist's Toolkit: Methodologies for Studying Silyl Ketene Acetal Reactivity

Density Functional Theory (DFT) has emerged as the workhorse of computational organic chemistry for its favorable balance of accuracy and computational cost. By approximating the electron density of a molecule, DFT can be used to calculate a wide range of properties, including molecular geometries, reaction energies, and activation barriers.

Core Concepts in DFT Calculations for SKA Reactivity:

-